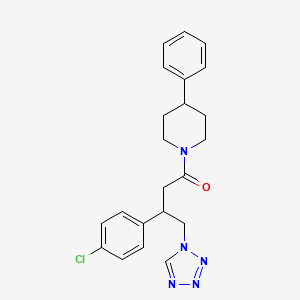![molecular formula C20H20N2O4S2 B12177965 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12177965.png)
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazolidinone core. The final step involves the reaction of this core with 3-hydroxybenzaldehyde under specific conditions to yield the target compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
科学的研究の応用
(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
作用機序
The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- **(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Thiazolidinone derivatives: Compounds with similar thiazolidinone cores but different substituents.
Phenylthiazolidinones: Compounds with phenyl groups attached to the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of a thiazolidinone core with dimethoxyphenyl and hydroxyphenyl groups makes it a versatile compound for various applications.
特性
分子式 |
C20H20N2O4S2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C20H20N2O4S2/c1-25-16-7-6-13(10-17(16)26-2)8-9-22-19(24)18(28-20(22)27)12-21-14-4-3-5-15(23)11-14/h3-7,10-12,23-24H,8-9H2,1-2H3 |
InChIキー |
YBVGGDXLMGDBSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC(=CC=C3)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12177885.png)
![(4-Butoxy-3,5-dichlorophenyl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone](/img/structure/B12177892.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate](/img/structure/B12177901.png)
![N-(2,4-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12177904.png)
![2-(4-fluorophenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12177909.png)
![4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12177910.png)


![2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12177928.png)


![3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12177945.png)

